CAS number and molecular weight of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid
CAS number and molecular weight of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid
An In-depth Technical Guide to 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The molecule's structure, featuring a carboxylic acid, a bulky tert-butyl ester, and a stereocenter at the C-2 position, makes it a valuable intermediate for asymmetric synthesis. This document consolidates data on its chemical identifiers, physicochemical properties, and synthetic routes. Furthermore, it delves into its critical applications in drug development, particularly as a precursor to stereochemically pure active pharmaceutical ingredients (APIs), and outlines the standard analytical methodologies for its characterization and quality control. The insights provided are intended to support researchers in leveraging this versatile compound for the development of novel therapeutics and advanced materials.
Part 1: Core Chemical Identity and Properties
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is an aliphatic carboxylic acid. The presence of a chiral center at the α-carbon to the carboxylic acid means it can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture. The specific stereoisomer used is critical in drug synthesis, as biological systems often exhibit high stereoselectivity.[1] The tert-butyl ester group serves as a common protecting group for the distal carboxylic acid, which can be selectively removed under acidic conditions without affecting other functional groups.
Chemical Identifiers and Molecular Data
The Chemical Abstracts Service (CAS) has assigned different numbers to the racemic mixture and its individual enantiomers, which is a critical detail for procurement and regulatory documentation.
| Identifier | Data | Source(s) |
| Compound Name | 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | N/A |
| Molecular Formula | C₉H₁₆O₄ | [1][2][3] |
| Molecular Weight | 188.22 g/mol | [1][2][3] |
| CAS Number (Racemic) | 76904-18-2 | [3] |
| CAS Number (R-enantiomer) | 185836-75-3 | [1][2] |
| CAS Number (S-enantiomer) | 138953-53-8 | [4] |
| IUPAC Name | 2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [3] |
| Canonical SMILES | CC(CC(=O)OC(C)(C)C)C(=O)O | [3] |
Physicochemical Properties
The physical properties of the compound are essential for designing experimental conditions, such as reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| Melting Point | 59-60°C | [1] |
| Boiling Point | 281.9°C (Predicted) | [1] |
| Appearance | White solid (Typical) | [5] |
| Storage Temperature | 2-8°C | [1] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid hinges on two key transformations: the mono-protection of a C4 dicarboxylic acid and the subsequent α-alkylation. A common and efficient strategy begins with the ring-opening of succinic anhydride.
Synthetic Strategy Overview
The rationale for using succinic anhydride is its reactivity and symmetry, which allows for a straightforward mono-esterification. The choice of tert-butanol for the ring-opening is strategic; the resulting tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be cleaved selectively under mild acid catalysis. The subsequent step, α-methylation, is the stereochemistry-determining step and requires careful selection of a base and reaction conditions to generate the enolate for reaction with a methylating agent. For enantiomerically pure products, an asymmetric synthesis approach is required, often involving a chiral auxiliary or catalyst.
Caption: General synthetic workflow for the racemic compound.
Exemplary Synthesis Protocol (Racemic)
This protocol is a representative method adapted from the synthesis of similar dicarboxylic acid monoesters.[5]
Objective: To synthesize racemic 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid.
Materials:
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Succinic anhydride
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tert-Butanol
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Triethylamine (TEA)
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Toluene
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Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
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Methyl iodide (CH₃I)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (HCl), 1 M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
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Synthesis of Mono-tert-butyl succinate:
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Rationale: This step creates the key intermediate by selectively esterifying one of the carboxylic acid groups of succinic acid's anhydride precursor. Triethylamine acts as a base to facilitate the reaction.
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To a solution of succinic anhydride (10.0 g, 100 mmol) in 50 mL of toluene, add tert-butanol (11.8 mL, 125 mmol) and triethylamine (4.2 mL, 30 mmol).
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Reflux the mixture for 16 hours. Monitor reaction completion by TLC.
-
Cool the solution to room temperature, dilute with 50 mL of ethyl acetate, and wash with 10% citric acid solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield mono-tert-butyl succinate.
-
-
α-Methylation:
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Rationale: This is the crucial C-C bond-forming step. A strong, non-nucleophilic base like LDA is used to quantitatively form the enolate at the α-position to the free carboxylic acid. The reaction is performed at low temperature (-78°C) to minimize side reactions.
-
Dissolve the mono-tert-butyl succinate (9.3 g, 50 mmol) in 100 mL of anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add LDA solution (55 mL, 110 mmol, 2.2 equivalents) dropwise via a syringe, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.
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Add methyl iodide (3.4 mL, 55 mmol) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding 50 mL of 1 M HCl.
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Extract the product with ethyl acetate (3 x 75 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.
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Part 3: Applications in Pharmaceutical Development
The primary value of 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid lies in its utility as a chiral building block for synthesizing enantiomerically pure pharmaceuticals.[1] The stereochemistry of a drug is paramount, as different enantiomers can have vastly different pharmacological activities, metabolic fates, and toxicological profiles.
Role in Asymmetric Synthesis
Using an enantiomerically pure starting material like (R)- or (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid allows chemists to introduce a defined stereocenter into a larger target molecule. This bypasses the need for challenging chiral separations or complex asymmetric reactions later in the synthetic sequence, often leading to more efficient and cost-effective manufacturing processes. It is particularly valuable in the synthesis of cardiovascular drugs and beta-blockers.[1]
Caption: Standard workflow for analytical quality control.
Standard Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the molecular structure.
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¹H NMR: Expected signals would include a doublet for the α-methyl group, a multiplet for the α-proton, diastereotopic protons for the adjacent CH₂, and a singlet for the nine equivalent protons of the tert-butyl group. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for all nine carbon atoms, including the two carbonyl carbons (ester and acid), the quaternary carbon of the tert-butyl group, and the chiral α-carbon.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed. [6][7] * Expected Result: The mass spectrum should show the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+, corresponding to the molecular weight of 188.22 g/mol . A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of a chiral sample.
-
Methodology: The compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. The relative area of the two peaks allows for the calculation of e.e. This is the gold-standard method for verifying the stereochemical purity of the final product.
-
Conclusion
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, stereochemically defined molecules. Its well-defined structure and predictable reactivity make it a reliable building block for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in creating the next generation of pharmaceuticals and advanced materials.
References
-
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid. MySkinRecipes. [Link]
-
(R)-4-(TERT-BUTOXY)-2-METHYL-4-OXOBUTANOIC ACID. 2a biotech. [Link]
-
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | C9H16O4 | CID 12602164. PubChem, NIH. [Link]
-
Generic Methods for Monomer Synthesis. The Royal Society of Chemistry. [Link]
-
(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. PubChem, NIH. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
Sources
- 1. (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid [myskinrecipes.com]
- 2. (R)-4-tert-butoxy-2-methyl-4-oxobutanoic acid | CAS 185836-75-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | C9H16O4 | CID 12602164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | C9H16O4 | CID 58582431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
